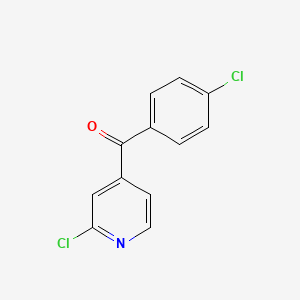
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone
Vue d'ensemble
Description
“(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” is a chemical compound with the CAS number 6318-51-0 . It is also known as “(4-Chlorophenyl) (2-pyridinyl)Methanone” in English .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” is represented by the formula C12H8ClNO . The compound is monoclinic with cell parameters a = 19.0184 (3) Å, b = 4.81220 (10) Å, c = 11.3896 (2) Å, β = 107.388 (1)°, Z = 4, V = 994.75 (3) Å .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” has a molecular weight of 217.65 . It is a white to slightly pale yellow crystal or powder . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Characterization
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone and its derivatives have been explored in various scientific studies for their synthesis and structural characterization. For instance, a study by Lakshminarayana et al. (2018) focused on the synthesis and characterization of a related compound through spectroscopic methods and X-ray diffraction, providing insights into its molecular structure and potential applications in material science and molecular docking studies (Lakshminarayana et al., 2018). Similarly, research by Sivakumar et al. (2021) on a compound with a slightly different molecular structure highlighted its vibrational, electronic, and structural properties, as well as its potential in antimicrobial activity and molecular docking applications (Sivakumar et al., 2021).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, derivatives of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone have been investigated for their potential as catalysts or in catalytic processes. The work by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, showcasing the efficiency and green aspects of this synthetic route (Chen et al., 2021).
Biological and Pharmaceutical Research
On the biological and pharmaceutical front, derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating the core structure of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, which were then evaluated for their anticancer and antimicrobial activities, showing promising results (Katariya et al., 2021).
Material Science and Luminescence
In material science, the compound's derivatives have been studied for their luminescence properties. Wen et al. (2021) designed and synthesized a donor-acceptor molecule related to (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, demonstrating dual emission and switching between delayed fluorescence and room-temperature phosphorescence, indicating its potential in optoelectronic applications (Wen et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXVSLRIRMETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




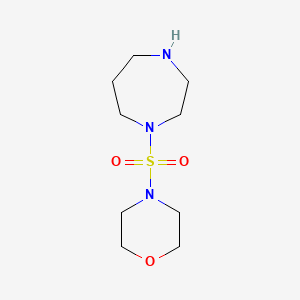
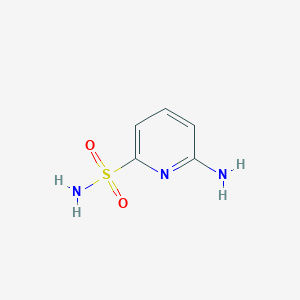
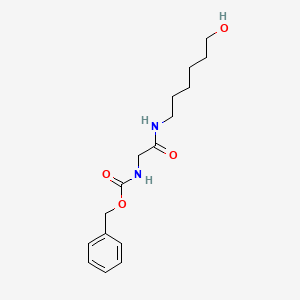

![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)
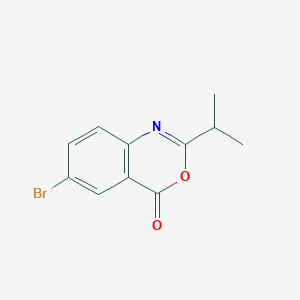
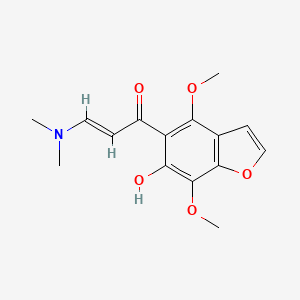
![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)
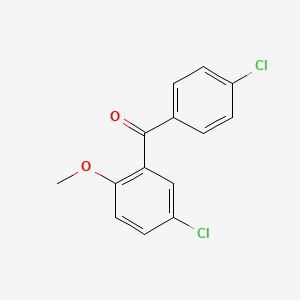
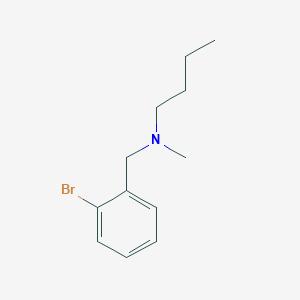

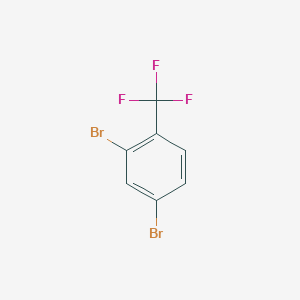
![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)